Morpholine-4-carboxamide
Overview
Description
Morpholine-4-carboxamide is an organic compound that belongs to the class of carboxamides. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to a carboxamide group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Morpholine-4-carboxamide is a versatile moiety that has been widely employed to enhance the potency of numerous bioactive molecules . .
Mode of Action
It is known that morpholine derivatives have been used in the design of ruthenium-based antibacterial agents . These agents have shown potent antibacterial activity, with the ability to destroy bacterial membranes and induce reactive oxygen species (ROS) production in bacteria .
Biochemical Analysis
Biochemical Properties
Morpholine-4-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme that plays a crucial role in cognitive function . It also interacts with carbonic anhydrase CA-II, an enzyme essential for maintaining homeostasis in several processes .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell function by interacting with key enzymes and proteins. For example, it can inhibit acetylcholinesterase, which can impact cognitive function . It also interacts with carbonic anhydrase CA-II, affecting processes such as respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind to the active sites of enzymes like acetylcholinesterase and carbonic anhydrase CA-II, inhibiting their activity . This can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
Its inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase CA-II suggest that it may have long-term impacts on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interactions with enzymes like acetylcholinesterase and carbonic anhydrase CA-II . These interactions could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of morpholine with a carboxylic acid derivative, such as an ester or an acid chloride, under suitable conditions. For example, the reaction of morpholine with ethyl chloroformate in the presence of a base like triethylamine can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of reactants, controlled addition of reagents, and purification of the final product through techniques like crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development for treating various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Morpholine: A related compound with a similar ring structure but without the carboxamide group.
Piperidine-4-carboxamide: Another carboxamide with a different ring structure.
Thiazole-4-carboxamide: A compound with a thiazole ring instead of a morpholine ring.
Uniqueness: Morpholine-4-carboxamide is unique due to the presence of both the morpholine ring and the carboxamide group, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
morpholine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWFSTHEYLJLEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175930 | |
Record name | Morpholine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-02-3 | |
Record name | 4-Morpholinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2158-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholinecarboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morpholine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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